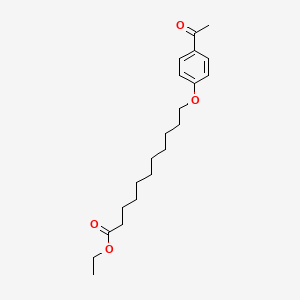
Ethyl 11-(4-acetylphenoxy)undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 11-(4-acetylphenoxy)undecanoate is an organic compound with the molecular formula C21H32O4. It is characterized by the presence of an ester group, a ketone group, and an aromatic ether. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-(4-acetylphenoxy)undecanoate typically involves the esterification of 11-(4-acetylphenoxy)undecanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Ethyl 11-(4-acetylphenoxy)undecanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Formation of 11-(4-acetylphenoxy)undecanoic acid.
Reduction: Formation of 11-(4-hydroxyphenoxy)undecanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
科学的研究の応用
Ethyl 11-(4-acetylphenoxy)undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 11-(4-acetylphenoxy)undecanoate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aromatic ring can also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
- Ethyl 10-undecenoate
- Methyl undecanoate
- Ethyl decanoate
Uniqueness
Ethyl 11-(4-acetylphenoxy)undecanoate is unique due to the presence of the acetylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
88843-33-8 |
|---|---|
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC名 |
ethyl 11-(4-acetylphenoxy)undecanoate |
InChI |
InChI=1S/C21H32O4/c1-3-24-21(23)12-10-8-6-4-5-7-9-11-17-25-20-15-13-19(14-16-20)18(2)22/h13-16H,3-12,17H2,1-2H3 |
InChIキー |
GYXUKYDKPREPJC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


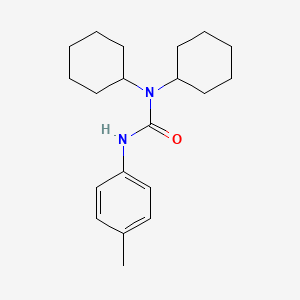
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

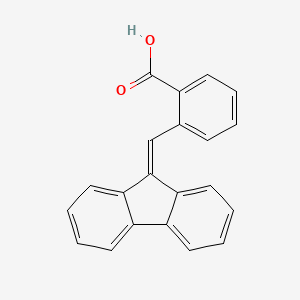

![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
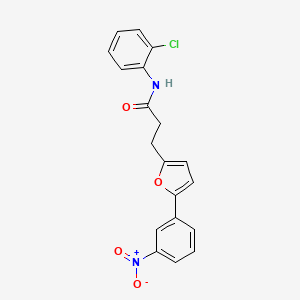

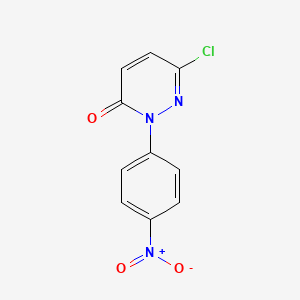
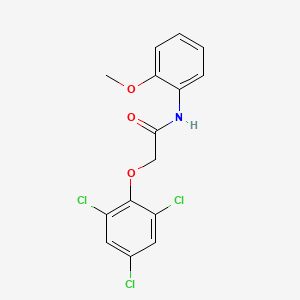
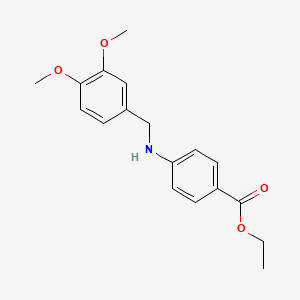


![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
